Ethyl 2-(4-aminophenyl)-2-oxoacetate
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 |
InChI Key |
XQSGWFJORKIDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 2-(4-aminophenyl)-2-oxoacetate, highlighting differences in substituents, synthesis routes, and bioactivity:
Key Structural and Functional Comparisons:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) and nitro groups enhance electrophilicity, improving binding to biological targets. For example, the brominated derivative in shows potent anticancer activity (IC₅₀ < 1 μM), likely due to increased reactivity and DNA interaction . Electron-Donating Groups (EDGs): Methoxy (OCH₃) and amino (NH₂) groups improve solubility and hydrogen-bonding capacity. The amino group in the target compound may confer unique pharmacokinetic properties compared to halogenated analogs .
Bioactivity Trends: Anticancer Activity: Brominated derivatives (e.g., ) exhibit lower IC₅₀ values than chlorinated or methoxy-substituted compounds, suggesting halogen size and polarizability influence potency . Antiviral Potential: Chloro-fluoro substitution () aligns with trends in HIV protease inhibitors, where halogenated aromatics enhance target affinity .
Synthetic Accessibility: Microwave-assisted synthesis () reduces reaction times for brominated analogs, while marine-derived analogs () require complex isolation procedures. The target compound’s synthesis likely involves nitro reduction (as in ) to introduce the amino group.
Research Findings and Contradictions:
- Marine-Derived Analogs : Ethyl 2-(4-methoxyphenyl)-2-oxoacetate () is part of bioactive metabolites but lacks explicit activity data, highlighting gaps in natural product characterization .
- Divergent Bioactivity: Despite structural similarity, PPAR-modulating phenylsulfonamides () and HIV-targeting chloro-fluoro derivatives () demonstrate that minor substituent changes drastically alter biological targets .
Q & A
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent | LogP | Antimicrobial Activity (MIC, μg/mL) | Key Interaction |
|---|---|---|---|
| -NH₂ | 1.2 | 32 (Gram+) | Hydrogen bonding |
| -F | 1.8 | 16 (Gram+) | Enhanced lipophilicity |
| -Cl | 2.1 | 64 (Gram−) | Steric hindrance |
Q. Table 2: Optimization of Reaction Yield
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ambient atmosphere | 45 | 85 |
| N₂ atmosphere | 72 | 96 |
| Catalyst (AlCl₃) | 89 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
